H-Pro-Phe-Gly-Lys-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

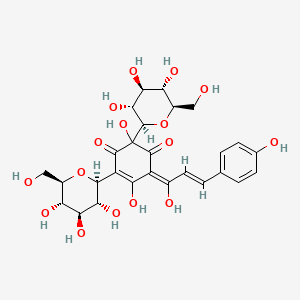

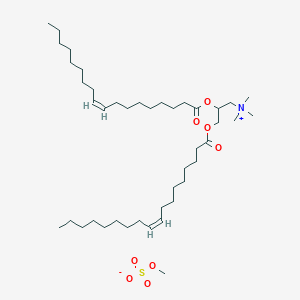

“H-Pro-Phe-Gly-Lys-OH” is a peptide sequence consisting of four amino acids: Proline (Pro), Phenylalanine (Phe), Glycine (Gly), and Lysine (Lys) . It is used for research purposes .

Synthesis Analysis

The synthesis of such peptides typically involves extending the peptide chain from the C-terminus . The process includes synthesizing protected amino acids and condensing them using methods like the mixed anhydride method . The final step involves removing the protection using hydrogenolysis .Molecular Structure Analysis

The molecular structure of a peptide like “this compound” can be analyzed using tools like PepDraw . These tools can draw the peptide’s primary structure and calculate theoretical peptide properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the formation of peptide bonds using mixed anhydride and azide methods . The free tripeptide is obtained via hydrogenolysis over a Ni catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various methods. For example, IR spectroscopy can confirm the structure of the protected tripeptide .Applications De Recherche Scientifique

Insulin Analogs Synthesis : The use of similar peptides in the preparation of novel semisynthetic insulin analogs has been documented. For instance, Žáková et al. (2007) described the synthesis and characterization of novel insulin analogs using a related peptide, demonstrating its potential in diabetes treatment and insulin receptor affinity studies (Žáková et al., 2007).

Metal Ion Coordination Studies : Bataille et al. (1985) investigated the interaction of peptides like H-Pro-Phe-Gly-Lys-OH with metal ions. Their work provides insights into the structural stabilization of peptides by Cu(II) ions, which is relevant in understanding peptide-metal interactions in biological systems (Bataille et al., 1985).

Corticotropin Peptides Synthesis : The synthesis of corticotropin peptides that include similar sequences has been reported by Inouye and Watanabe (1977). Their work contributes to understanding the chemical synthesis of peptides related to hormonal functions (Inouye & Watanabe, 1977).

Antioxidant Properties : Pelogeykina et al. (2015) explored the antioxidant action of peptides structurally similar to this compound. Their research highlights the role of such peptides in reducing free radical oxidation, potentially contributing to therapeutic strategies against oxidative stress (Pelogeykina et al., 2015).

Collagen Proline Hydroxylation : Rhoads and Udenfriend (1969) studied the substrate specificity of collagen proline hydroxylase using peptides including this compound. Their findings are significant in understanding collagen synthesis and post-translational modifications in proteins (Rhoads & Udenfriend, 1969).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N5O5/c23-11-5-4-9-17(22(31)32)26-19(28)14-25-20(29)18(13-15-7-2-1-3-8-15)27-21(30)16-10-6-12-24-16/h1-3,7-8,16-18,24H,4-6,9-14,23H2,(H,25,29)(H,26,28)(H,27,30)(H,31,32)/t16-,17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMILMCIMLLYNMB-BZSNNMDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436108 |

Source

|

| Record name | (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21957-31-3 |

Source

|

| Record name | (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.